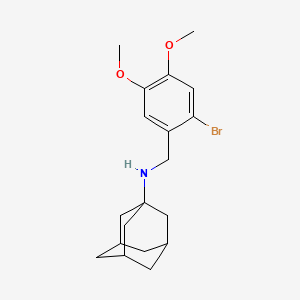
N-(1-ADAMANTYL)-N-(2-BROMO-4,5-DIMETHOXYBENZYL)AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-ADAMANTYL)-N-(2-BROMO-4,5-DIMETHOXYBENZYL)AMINE is a useful research compound. Its molecular formula is C19H26BrNO2 and its molecular weight is 380.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-adamantyl(2-bromo-4,5-dimethoxybenzyl)amine is 379.11469 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-ADAMANTYL)-N-(2-BROMO-4,5-DIMETHOXYBENZYL)AMINE is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesis, and implications for therapeutic applications based on diverse research findings.
- Molecular Formula : C19H26BrNO2
- Molecular Weight : 380.319 g/mol
- CAS Number : [Not specified in the data]
Synthesis
The synthesis of this compound involves several steps, typically starting from 2-bromo-4,5-dimethoxybenzyl bromide and adamantyl amines. The reaction conditions often include palladium-catalyzed cross-coupling techniques that facilitate the formation of the desired amine structure .
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. It has been studied for its potential as an inhibitor of the PD-1/PD-L1 pathway, which plays a critical role in immune regulation and cancer therapy .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance:
- Cell Line Testing : The compound was tested on transgenic mouse T cells expressing PD-1, showing a notable increase in immune response at concentrations as low as 100 nM .
In Vivo Studies
Animal model studies have also been conducted to evaluate the efficacy and safety profile of this compound. Results indicated that it could enhance anti-tumor immunity without significant toxicity .
Case Study 1: Antitumor Activity
A study published in 2020 reported that derivatives similar to this compound showed promising results in inhibiting tumor growth in xenograft models. The study highlighted the compound's ability to modulate immune checkpoints effectively.
Case Study 2: Cholinesterase Inhibition
Research has explored the potential of this compound as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Preliminary findings suggest that this compound may exhibit selective inhibition of acetylcholinesterase (AChE), which warrants further investigation .
Data Summary Table
| Activity | In Vitro Results | In Vivo Results |
|---|---|---|
| PD-1/PD-L1 Inhibition | Significant increase in T cell response | Enhanced anti-tumor immunity |
| Cholinesterase Inhibition | Selective AChE inhibition observed | Potential neuroprotective effects noted |
Eigenschaften
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]adamantan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BrNO2/c1-22-17-6-15(16(20)7-18(17)23-2)11-21-19-8-12-3-13(9-19)5-14(4-12)10-19/h6-7,12-14,21H,3-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVHXAKSIZZXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC23CC4CC(C2)CC(C4)C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














